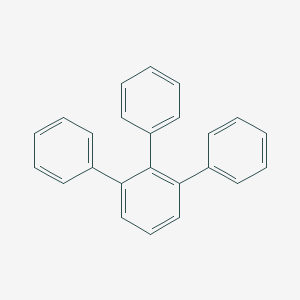

1,2,3-Triphenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBDXRNMDNRJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186393 | |

| Record name | ar'-Phenylterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32718-86-8, 1165-14-6 | |

| Record name | ar'-Phenylterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Terphenyl, 2'-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ar'-Phenylterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ar'-phenylterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Triphenylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2,3-triphenylbenzene, a sterically crowded, non-planar aromatic hydrocarbon. The primary focus is on a robust and accessible synthetic route via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data. The guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a self-validating and expert-driven narrative.

Introduction: The Significance of Sterically Crowded Polyphenylbenzenes

Polyphenylbenzenes are a class of compounds that have garnered significant interest due to their unique photophysical properties, thermal stability, and potential as building blocks for advanced materials and pharmaceuticals. This compound, with its three contiguous phenyl substituents on a central benzene ring, represents a fascinating case of steric hindrance forcing the phenyl groups out of coplanarity with the central ring. This non-planar "propeller" conformation disrupts extensive π-conjugation, leading to distinct electronic and photophysical properties compared to its more planar isomers. Understanding the synthesis and characterization of this molecule is crucial for harnessing its potential in applications ranging from organic light-emitting diodes (OLEDs) to molecular probes. This guide will delve into a reliable synthetic methodology and the analytical techniques required to confirm its successful synthesis and purity.

Strategic Synthesis of this compound: The Suzuki-Miyaura Approach

The synthesis of unsymmetrical polyphenylbenzenes like the 1,2,3-isomer requires a regioselective approach. While classical methods such as the Diels-Alder reaction are effective for highly substituted benzenes, they often lead to mixtures of isomers or require complex starting materials. A more controlled and versatile strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the sequential and regioselective formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Causality Behind the Synthetic Strategy

The choice of the Suzuki-Miyaura reaction is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. By starting with 1,2-dibromobenzene, we can sequentially introduce the phenyl groups, thereby controlling the final substitution pattern. The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which provides a solid foundation for troubleshooting and optimization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Two-Fold Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 1,2-dibromobenzene and phenylboronic acid. The reaction is performed in two sequential coupling steps.

Step 1: Monophenylation of 1,2-Dibromobenzene

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,2-dibromobenzene (1.00 g, 4.24 mmol), phenylboronic acid (0.57 g, 4.66 mmol), and n-propanol (20 mL).

-

Base and Catalyst Addition: Add an aqueous solution of sodium carbonate (2 M, 5.3 mL). Purge the mixture with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 97 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, add 30 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, primarily 2-bromo-1,1'-biphenyl, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Phenylation of 2-Bromo-1,1'-biphenyl

-

Reaction Setup: In a similar setup as Step 1, dissolve the purified 2-bromo-1,1'-biphenyl (from the previous step) and phenylboronic acid (1.1 equivalents) in a suitable solvent such as a mixture of toluene and ethanol.

-

Base and Catalyst Addition: Add an aqueous solution of a base, such as potassium carbonate or cesium carbonate. Purge with nitrogen and add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is often effective for sterically hindered couplings.

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting material is consumed as monitored by TLC.

-

Workup and Purification: Perform an aqueous workup similar to Step 1. The crude this compound is then purified.

Experimental Workflow for the Synthesis of this compound:

Caption: A streamlined workflow for the two-step synthesis of this compound.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies can also yield this compound.

-

Cobalt-Catalyzed [2+2+2] Cycloaddition: This method involves the cyclotrimerization of alkynes. While powerful for generating substituted benzenes, achieving high regioselectivity for the 1,2,3-isomer can be challenging and often depends on the specific catalyst and substrates used.

-

Diels-Alder Reaction with Benzyne: The reaction of a suitable diene with benzyne, a highly reactive intermediate, can lead to the formation of the this compound core. The in-situ generation of benzyne is a common strategy in these reactions.

Purification of this compound

The final purity of the product is paramount for accurate characterization and subsequent applications. The crude this compound can be effectively purified by a combination of column chromatography and recrystallization.

-

Column Chromatography: For the removal of palladium residues and unreacted starting materials, column chromatography using silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically employed.

-

Recrystallization: This is an excellent technique for obtaining highly pure crystalline this compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/dichloromethane, can be effective. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₈ | [1] |

| Molecular Weight | 306.40 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 157-159 °C | [1] |

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's asymmetry, the ¹H and ¹³C NMR spectra of this compound are complex. The steric hindrance between the adjacent phenyl groups leads to restricted rotation and a complex set of signals for the aromatic protons and carbons.

-

¹H NMR: The spectrum will exhibit a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the central benzene ring will have distinct chemical shifts from those on the pendant phenyl groups.

-

¹³C NMR: The spectrum will show a number of distinct signals in the aromatic region (typically δ 125-145 ppm), corresponding to the non-equivalent carbon atoms in the molecule.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600, 1490, 1450 | C=C stretching (aromatic ring) |

| ~760, 700 | C-H out-of-plane bending (monosubstituted and ortho-disubstituted benzene) |

5.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 306, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of phenyl groups and rearrangements of the aromatic core.

Conclusion

This technical guide has detailed a reliable and regioselective synthesis of this compound via a two-fold Suzuki-Miyaura cross-coupling reaction. The rationale for this synthetic choice, a step-by-step experimental protocol, and methods for purification have been presented. Furthermore, a comprehensive overview of the characterization techniques required to confirm the structure and purity of the final product has been provided. The methodologies and data presented herein should serve as a valuable resource for researchers and scientists working with polyphenylbenzenes and in the broader fields of organic synthesis and materials science.

References

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Li, L., et al. (2015). Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens.

- Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.

-

SpectraBase. This compound. [Link]

- Callum, J. & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

-

Doc Brown's Chemistry. Interpretation of the mass spectrum of benzene C6H6. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Triphenylbenzene

This guide provides a comprehensive overview of the core physicochemical properties of 1,2,3-triphenylbenzene, a significant polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical insights into its experimental characterization and potential applications.

Introduction: Understanding the Molecule

This compound is an aromatic hydrocarbon distinguished by a central benzene ring substituted with three phenyl groups at adjacent positions (1, 2, and 3).[1] This specific substitution pattern, in contrast to its isomers 1,3,5- and 1,2,4-triphenylbenzene, results in unique steric and electronic properties that influence its physical behavior and reactivity.[1] Its molecular formula is C₂₄H₁₈, and it has a molecular weight of 306.40 g/mol .[2][3][4][5] This compound is of interest in medicinal chemistry and material science due to its structural properties and potential for derivatization.[1][6]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₈ | [2][4] |

| Molecular Weight | 306.40 g/mol | [2][3][4][5] |

| Appearance | White crystalline solid/powder | [2][5][7] |

| Melting Point | 157-159 °C | [2][3][5][8] |

| Boiling Point (Predicted) | 404.1 ± 25.0 °C | [9] |

| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [9] |

| CAS Number | 1165-14-6 | [3][4] |

Solubility Profile: A Non-Polar Character

The solubility of this compound is dictated by its non-polar, aromatic nature. The extensive hydrocarbon structure leads to strong hydrophobic interactions.[7]

-

Polar Solvents: It is predominantly insoluble in polar solvents such as water.[7]

-

Non-Polar Organic Solvents: It exhibits good solubility in non-polar organic solvents like toluene, hexane, and chloroform.[7] This is a critical consideration for its use in organic synthesis and purification processes.[7]

-

Temperature Dependency: As with many organic solids, the solubility of this compound in organic solvents is expected to increase with temperature, which can be leveraged during recrystallization for purification.[7]

Structural and Spectroscopic Characterization

The unique arrangement of the three phenyl groups in this compound gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by absorption bands corresponding to:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: Seen in the 1400-1600 cm⁻¹ region.

-

C-H out-of-plane bending: These bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the aromatic system of this compound can be probed using UV-Vis spectroscopy. The spectrum is expected to show absorption bands arising from π-π* transitions. For comparison, its isomer, 1,3,5-triphenylbenzene, exhibits absorption maxima that can be influenced by the solvent environment.

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the accurate determination of the physicochemical properties of this compound. The following workflow outlines the key experimental procedures.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of this compound.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis and materials science.

-

Synthesis of Saturated Derivatives: It has been utilized in the synthesis of 1,2,3-tricyclohexylcyclohexane through catalytic hydrogenation.[3][4][10]

-

Material Science: Triphenylbenzene derivatives are explored for their photoluminescent properties and as components in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.[1][11] The electron-rich nature and photochemical stability of the triphenylbenzene core make it a desirable component in such applications.[11]

-

Medicinal Chemistry: The 1,2,3-trisubstituted benzene framework is a structural motif found in some biologically active molecules, and derivatives of this compound could serve as intermediates in the synthesis of potential drug candidates.[6] Research has also indicated that triphenylbenzene derivatives may possess antioxidant properties.[1]

Safety and Handling

Appropriate safety precautions should be observed when handling this compound.

-

General Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including eye shields and gloves.[3][12] Avoid the formation of dust and aerosols.[12]

-

Storage: Store in a dry, well-sealed container at room temperature.[2][13]

-

Toxicity: Detailed toxicological data for this compound is not extensively documented in the provided search results. However, as with any chemical, exposure should be minimized.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with a unique set of physicochemical properties stemming from its specific substitution pattern. Its non-polar nature, defined melting point, and characteristic spectroscopic profile make it a compound of interest for both fundamental research and practical applications in synthesis and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in a laboratory setting.

References

A comprehensive list of sources will be provided upon request.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. 1,2,3-三苯基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 1165-14-6 [chemicalbook.com]

- 9. This compound CAS#: 1165-14-6 [m.chemicalbook.com]

- 10. This compound 97 1165-14-6 [sigmaaldrich.com]

- 11. Triphenylbenzene - CD Bioparticles [cd-bioparticles.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 1165-14-6|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide to the Spectroscopic Analysis of 1,2,3-Triphenylbenzene

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,2,3-triphenylbenzene, a significant polycyclic aromatic hydrocarbon. Addressed to researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) as applied to this specific isomer. While detailed experimental spectra for this compound are not widely available in the public domain, this guide synthesizes established spectroscopic principles and data from closely related isomers to provide a robust framework for its analysis.

Introduction: The Structural Significance of this compound

This compound is an aromatic hydrocarbon composed of a central benzene ring substituted with three phenyl groups at adjacent positions.[1] Its molecular formula is C₂₄H₁₈ and it has a molecular weight of 306.40 g/mol .[2] This substitution pattern distinguishes it from its more symmetrical isomer, 1,3,5-triphenylbenzene, and the less symmetrical 1,2,4-triphenylbenzene. The steric hindrance between the adjacent phenyl groups in the 1,2,3-isomer forces the rings out of coplanarity, which significantly influences its electronic and photophysical properties.

Understanding the precise three-dimensional structure and electronic environment of this compound is crucial for its application as a model compound in studying steric and conjugation effects in aromatic systems.[1] Furthermore, derivatives of triphenylbenzenes are being explored for their potential in drug development and as molecular probes.[1] Accurate and thorough spectroscopic analysis is therefore paramount for confirming the identity, purity, and structural characteristics of this compound and its derivatives.

This guide will proceed through the primary spectroscopic methods used for the characterization of this compound, providing both theoretical background and practical considerations for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Deciphering the Proton Signals

Theoretical Basis: ¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by the electron density of its local environment. Protons in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are less shielded and resonate at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about the connectivity of protons.

Expected ¹H NMR Spectrum of this compound: Due to the lower symmetry of the 1,2,3-isomer compared to the 1,3,5-isomer, a more complex ¹H NMR spectrum is anticipated. The protons on the central benzene ring and the three phenyl substituents will exhibit distinct chemical shifts. The steric hindrance between the adjacent phenyl groups will likely cause a twisting of these rings, leading to a complex pattern of shielding and deshielding effects. The aromatic region (typically δ 7.0-8.0 ppm) will contain a series of multiplets corresponding to the different proton environments.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Set the appropriate spectral width to cover the aromatic region.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation Workflow:

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, each corresponding to a unique carbon environment. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Spectrum of this compound: The ¹³C NMR spectrum will provide a count of the number of unique carbon environments in the molecule. Due to its asymmetry, this compound is expected to show more signals than the highly symmetric 1,3,5-isomer. The chemical shifts will be in the aromatic region (typically δ 120-150 ppm). Carbons at the points of substitution on the central ring will have distinct chemical shifts from the unsubstituted carbons and from the carbons of the phenyl substituents. For comparison, the reported ¹³C NMR chemical shifts for 1,2,4-triphenylbenzene in CDCl₃ are: δ 141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2 ppm.[3][4]

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if needed) and observation of all carbon signals.

-

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Theoretical Basis: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected FTIR Spectrum of this compound: The FTIR spectrum of this compound will be dominated by absorptions characteristic of aromatic compounds.

Key Expected Vibrational Bands:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic |

| 1600-1585 | C-C stretching (in-ring) | Aromatic |

| 1500-1400 | C-C stretching (in-ring) | Aromatic |

| 900-675 | C-H out-of-plane bending ("oop") | Aromatic Substitution |

The specific pattern of the C-H out-of-plane bending bands in the "fingerprint region" (below 1500 cm⁻¹) is particularly diagnostic of the substitution pattern on the benzene rings. For a 1,2,3-trisubstituted benzene, a characteristic strong absorption is expected in the 760-800 cm⁻¹ range.[5]

Experimental Protocol: FTIR Analysis (ATR Method)

-

Sample Preparation: No specific sample preparation is needed for the Attenuated Total Reflectance (ATR) method. A small amount of the solid this compound powder is placed directly on the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before use.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place the sample on the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR Analysis Workflow:

Caption: A simplified workflow for FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are π → π*. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore.

Expected UV-Vis Spectrum of this compound: The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region. The steric hindrance between the phenyl groups will affect the extent of π-conjugation, which in turn will influence the position and intensity of the absorption bands. It is anticipated that the λmax for this compound will differ from that of its isomers due to these structural differences. For instance, the related 1,3,5-tris(4'-aminophenyl)benzene shows a λmax at 289 nm.[6]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.1 and 1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Record the baseline with the blank cuvette in the sample and reference beams.

-

Replace the blank in the sample beam with a cuvette containing the sample solution.

-

Scan the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of this compound (306.4 g/mol ).[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of phenyl groups or smaller fragments from the aromatic rings. The stability of the resulting carbocations will govern the fragmentation pathways. A common fragment in the mass spectra of phenyl-substituted compounds is the phenyl cation at m/z 77.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range (e.g., 1-10 μg/mL).

-

Instrument Setup (Gas Chromatograph):

-

Select an appropriate capillary column (e.g., a nonpolar DB-5ms column).

-

Set the oven temperature program to ensure good separation from any impurities.

-

Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the analyte.

-

-

Instrument Setup (Mass Spectrometer):

-

Use electron ionization (EI) at 70 eV, which is a standard method that produces reproducible fragmentation patterns.

-

Set the mass range to be scanned (e.g., m/z 40-500).

-

-

Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Mass Spectrometry Data Analysis:

Caption: Key steps in the analysis of GC-MS data.

Applications in Research and Drug Development

While specific biological applications of this compound itself are limited, its derivatives are of interest in medicinal chemistry.[1] The triphenylbenzene core can serve as a rigid scaffold for the synthesis of novel compounds with potential therapeutic activity. Furthermore, its photophysical properties make it a candidate for use in molecular probes and sensors.[1] The spectroscopic techniques detailed in this guide are essential for the quality control and structural verification of these synthesized derivatives, ensuring their suitability for further investigation in drug discovery and development pipelines.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate its structure and purity. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while FTIR spectroscopy confirms the presence of aromatic functional groups. UV-Vis spectroscopy sheds light on the electronic properties of the molecule, and mass spectrometry confirms its molecular weight and provides insights into its fragmentation. Although a complete set of publicly available spectral data for this compound is challenging to locate, the principles and expected outcomes outlined in this guide provide a solid foundation for researchers to confidently characterize this important molecule and its derivatives. The continued exploration of such compounds in materials science and medicinal chemistry underscores the necessity of a thorough understanding of their spectroscopic properties.

References

-

Li, L. et al. (2015). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. The Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. [Link]

-

ResearchGate. (a) UV-visible absorption spectra of 1, 2 and 3 (λmax for the n–π*... [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Ma, Y. et al. (2002). Synthesis and spectroscopic properties of a series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene as cores. Journal of Materials Chemistry. [Link]

-

Research Scientific. This compound, 97%. [Link]

-

Abdollahi, S. & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry. [Link]

-

Nandiyanto, A. B. D., & Gunawan, T. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

ResearchGate. Studies on the growth and characterization of an organic single crystal – 1,3,5- Triphenylbenzene. [Link]

-

Govindan, V. et al. (2016). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Conference Proceedings. [Link]

-

Semantic Scholar. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

ResearchGate. Thermodynamic study of this compound and 1,3,5-triphenylbenzene. [Link]

-

PubChem. 1,3,5-Triphenylbenzene. [Link]

-

NIST WebBook. 1,1':3',1''-Terphenyl, 5'-phenyl-. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

ResearchGate. Structural aspects and physico-chemical properties of polysubstituted benzenes in benzene from relaxation phenomena. [Link]

-

NIST WebBook. 1,1':3',1''-Terphenyl, 5'-phenyl-. [Link]

-

PhotochemCAD. B. Oligophenylenes B05. 1,3,5-Triphenylbenzene. [Link]

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Link]

-

ResearchGate. Mass spectrum of 1,2,4-triphenylbenzene (5). [Link]

-

Dublin City University. (2024). Synthesis and spectroscopy of novel charge-transfer triplet sensitizers and fluorescent probes for sensing applications. [Link]

Sources

An In-depth Technical Guide to the Elusive Crystal Structure of 1,2,3-Triphenylbenzene

Abstract

1,2,3-Triphenylbenzene, a sterically hindered polycyclic aromatic hydrocarbon, presents a fascinating case study in the challenges of solid-state characterization. Unlike its well-ordered isomer, 1,3,5-triphenylbenzene, the vicinal arrangement of the phenyl substituents in the 1,2,3-isomer introduces significant steric strain, leading to a non-planar molecular conformation and difficulties in obtaining single crystals suitable for X-ray diffraction analysis. This guide provides a comprehensive overview of the current understanding of the structure of this compound, detailing the challenges in its crystallographic characterization, insights from spectroscopic and theoretical studies, and a detailed protocol for its synthesis and purification. This document serves as a critical resource for researchers in crystallography, materials science, and drug development who are interested in the structure-property relationships of sterically crowded aromatic systems.

Introduction: The Challenge of Vicinal Phenyl Substituents

This compound is an aromatic hydrocarbon with the chemical formula C₂₄H₁₈ and a molecular weight of 306.40 g/mol .[1] It finds application as a precursor in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation and serves as a model compound for investigating the effects of steric hindrance on the electronic and conformational properties of aromatic systems.[2][3]

The defining feature of this compound is the adjacent positioning of three phenyl groups on a central benzene ring. This arrangement leads to significant steric repulsion between the phenyl substituents, forcing them out of the plane of the central ring. This molecular distortion has profound implications for the material's physical and chemical properties, including its crystal packing behavior. While the crystal structure of the symmetric isomer, 1,3,5-triphenylbenzene, has been extensively studied and is known to crystallize in the orthorhombic space group Pna2₁, the crystal structure of this compound remains elusive due to challenges associated with disordered packing in the solid state.[4][5]

This guide will delve into the known structural aspects of this compound, the experimental hurdles in its crystallographic analysis, and provide detailed methodologies for its synthesis and characterization.

Molecular Structure and Conformational Analysis

While a definitive crystal structure is not available, spectroscopic and computational studies provide valuable insights into the molecular geometry of this compound.

Spectroscopic Evidence for Non-Planarity

Ultraviolet-visible (UV-Vis) spectroscopy of this compound reveals a hypsochromic (blue) shift of the main absorption band compared to more planar aromatic systems. This shift is indicative of reduced π-conjugation between the phenyl rings and the central benzene core, a direct consequence of the twisted conformation enforced by steric hindrance.[6] The UV spectrum of this compound in ethanol shows a maximum absorption at approximately 239 nm.[6]

Theoretical Modeling of Molecular Geometry

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the gas-phase geometry of this compound. These models consistently predict a non-planar structure where the three phenyl groups are twisted out of the plane of the central benzene ring at significant dihedral angles to minimize steric clash.

Synthesis and Purification of this compound

The synthesis of triphenylbenzene isomers often results in a mixture, necessitating careful control of reaction conditions and robust purification methods to isolate the desired 1,2,3-isomer. The most common synthetic route involves the acid-catalyzed trimerization of acetophenone.

Synthesis via Acetophenone Trimerization

While the self-condensation of acetophenone can lead to the formation of 1,3,5-triphenylbenzene, modified reaction conditions can influence the isomer distribution.[7] The synthesis of a mixture of triphenylbenzene isomers can be achieved, from which the 1,2,3-isomer must be separated.

Experimental Protocol: Synthesis of Triphenylbenzene Isomers

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone and a suitable acid catalyst (e.g., a Lewis acid like CuCl₂ in a high-boiling solvent such as toluene).[7]

-

Reaction Conditions: Heat the mixture to reflux (approximately 180-220 °C) for several hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield a crude mixture of triphenylbenzene isomers.

Purification by Column Chromatography

The separation of this compound from its isomers is typically achieved by column chromatography.

Experimental Protocol: Chromatographic Purification

-

Stationary Phase: A silica gel slurry is prepared in a suitable non-polar eluent (e.g., hexane or a hexane/toluene mixture) and packed into a chromatography column.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The isomers are separated by eluting with a non-polar solvent system. The different isomers will have varying affinities for the stationary phase, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Isolation: The fractions containing the desired product are combined, and the solvent is evaporated to yield purified this compound. The purity can be assessed by melting point determination (literature value: 157-159 °C) and spectroscopic methods.[1]

Challenges in the Crystallographic Analysis of this compound

The primary obstacle to determining the crystal structure of this compound is the growth of high-quality single crystals. The non-planar and asymmetric nature of the molecule hinders its ability to pack in a highly ordered, repeating lattice. This often leads to the formation of polycrystalline material or crystals with significant disorder, which are not suitable for single-crystal X-ray diffraction.

Diagram: Workflow for Crystal Structure Determination

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

Comparative Analysis with 1,3,5-Triphenylbenzene

The stark contrast between the crystallographic behavior of this compound and its 1,3,5-isomer underscores the importance of molecular symmetry in crystal engineering.

| Property | This compound | 1,3,5-Triphenylbenzene |

| Symmetry | Asymmetric (C₁) | Symmetric (D₃h in ideal conformation) |

| Crystal System | Not definitively determined | Orthorhombic[4] |

| Space Group | Not definitively determined | Pna2₁[4][5] |

| Unit Cell Dimensions | Not available | a = 7.55 Å, b = 19.76 Å, c = 11.22 Å[4] |

| Crystal Habit | Difficult to obtain single crystals | Readily forms well-defined crystals[4] |

Diagram: Molecular Structures of Triphenylbenzene Isomers

Caption: A visual comparison of the molecular structures of 1,2,3- and 1,3,5-triphenylbenzene, highlighting the difference in substitution patterns.

Future Outlook and Research Directions

The determination of the crystal structure of this compound remains a significant challenge for crystallographers. Future efforts could focus on:

-

Advanced Crystallization Techniques: Exploring a wider range of solvents, co-crystallizing agents, or unconventional crystallization methods such as vapor diffusion or growth from the melt.

-

Powder X-ray Diffraction (PXRD): While not providing the same level of detail as single-crystal analysis, Rietveld refinement of high-resolution PXRD data could offer insights into the crystal system and unit cell parameters.

-

Electron Diffraction: For very small or imperfect crystals, electron diffraction techniques may provide a viable alternative for structure determination.

Conclusion

The crystal structure of this compound is a prime example of how subtle changes in molecular architecture can have a dramatic impact on solid-state properties. The steric congestion inherent in its design leads to a non-planar molecule that resists orderly packing, making its crystallographic characterization exceptionally challenging. While a definitive crystal structure remains to be elucidated, this guide provides a thorough account of the current knowledge, the synthetic and purification strategies, and the key experimental hurdles. The eventual determination of its crystal structure will undoubtedly provide valuable insights into the principles of crystal engineering for sterically demanding molecules.

References

- Buza, D., & Polaczkowa, W. (1962). Conjugation in the this compound system. Tetrahedron, 18(1), 3409-3415.

- Govindan, V., Dhatchayani, S., Sarala, N., & Sankaranarayanan, K. (2016). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Conference Proceedings, 1731(1), 050073.

- Orelkin, B., & Lonsdale, K. (1934). The structure of symm. (1-3-5) triphenylbenzene. Part I. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 144(853), 630-642.

- Gholamhossein, K., & Arash, J. (2011). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. E-Journal of Chemistry, 8(3), 1145-1150.

- Farag, M. S. (1954). The crystal structure of 1,3,5-triphenylbenzene. Acta Crystallographica, 7(1), 117-121.

-

PubChem. (n.d.). 1,3,5-Triphenylbenzene. Retrieved from [Link]

- Singh, P., & S. S, S. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535-17550.

- Google Patents. (n.d.). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.

- Lonsdale, K. (1934). Crystal Structure of 1-3-5 Triphenylbenzene.

- Govindan, V., Dhatchayani, S., Sarala, N., & Sankaranarayanan, K. (2016). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Publishing.

- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (2015). RSC Advances.

Sources

electronic properties of 1,2,3-Triphenylbenzene isomers

An In-depth Technical Guide to the Electronic Properties of 1,2,3-Triphenylbenzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylbenzene isomers, comprising a central benzene ring decorated with three phenyl substituents, represent a fascinating class of polycyclic aromatic hydrocarbons. The spatial arrangement of the phenyl groups in the 1,2,3-, 1,2,4-, and 1,3,5-isomers dictates their molecular symmetry, degree of steric hindrance, and ultimately, their electronic properties. This guide provides a comprehensive exploration of the electronic landscape of these isomers, synthesizing theoretical principles with experimental findings. We delve into the influence of substitution patterns on π-conjugation, frontier molecular orbital energies, and photophysical behavior. This document is intended to be a valuable resource for researchers leveraging these unique molecular scaffolds in materials science, organic electronics, and medicinal chemistry.

Introduction: The Significance of Isomerism in Triphenylbenzenes

The three isomers of triphenylbenzene—1,2,3-, 1,2,4-, and 1,3,5-triphenylbenzene—share the same molecular formula (C₂₄H₁₈) but exhibit distinct physical and electronic properties due to the varied connectivity of their phenyl rings.[1] The symmetric 1,3,5-isomer has been extensively studied for its applications in organic light-emitting diodes (OLEDs) and as a core for dendrimers and chemosensors, owing to its high thermal stability and photoluminescence.[2][3] The asymmetric 1,2,4- and 1,2,3-isomers, while less studied, offer unique electronic and steric environments that are of growing interest for creating novel functional materials.[1][4] Understanding the fundamental electronic differences between these isomers is paramount for the rational design of new molecules with tailored properties.

The electronic behavior of these molecules is governed by a delicate interplay between the extent of π-conjugation across the phenyl rings and the steric hindrance imposed by their proximity. This guide will elucidate these structure-property relationships through a comparative analysis of their theoretical and experimental electronic characteristics.

Figure 1: Schematic representation of the three isomers of triphenylbenzene.

Theoretical Framework: Understanding the Electronic Structure

The electronic properties of the triphenylbenzene isomers are primarily dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission characteristics, as well as its chemical reactivity and stability.[1]

A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower-energy light (longer wavelengths) and is typically more reactive.[1] The extent of π-conjugation is a key factor influencing the HOMO-LUMO gap. Greater conjugation delocalizes the π-electrons, raising the HOMO energy and lowering the LUMO energy, thus narrowing the gap.

In triphenylbenzene isomers, the degree of conjugation is significantly affected by steric hindrance between the adjacent phenyl rings, which forces them out of coplanarity with the central benzene ring. This twisting disrupts the π-orbital overlap, effectively reducing conjugation.

-

1,3,5-Triphenylbenzene: This highly symmetric isomer experiences the least steric hindrance, allowing for a relatively planar conformation and, consequently, significant π-conjugation.

-

1,2,4-Triphenylbenzene: The asymmetric substitution pattern leads to increased steric strain compared to the 1,3,5-isomer, resulting in a more twisted structure.

-

This compound: This isomer exhibits the most severe steric hindrance due to the three contiguous phenyl groups, forcing a highly non-planar conformation. This significantly disrupts π-conjugation.[5]

Figure 2: Relationship between frontier molecular orbitals and key electronic properties.

Comparative Analysis of Electronic Properties

Spectroscopic Properties

UV-Visible absorption spectroscopy provides direct insight into the electronic transitions of a molecule. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap, with a smaller gap corresponding to a longer λ_max.

| Isomer | λ_max (nm) | Molar Extinction Coefficient (ε) | Reference |

| This compound | ~235 | - | [5] |

| 1,2,4-Triphenylbenzene | ~250 | - | [4] |

| 1,3,5-Triphenylbenzene | ~252 | ~58,000 | [6] |

Note: The data is compiled from different sources and experimental conditions may vary.

The observed trend in λ_max, with 1,3,5-triphenylbenzene having the longest absorption wavelength, is consistent with it having the most extended π-conjugation and likely the smallest HOMO-LUMO gap among the three. The significant hypsochromic shift (shift to shorter wavelength) observed for the 1,2,3-isomer is a direct consequence of the severe steric hindrance that limits conjugation.[5]

The photoluminescence properties also vary with the isomeric structure. The 1,3,5-isomer and its derivatives are known to be highly fluorescent, a property exploited in various applications.[3] Detailed photophysical data, such as fluorescence quantum yields and lifetimes, for the 1,2,3- and 1,2,4-isomers are less documented but are expected to be influenced by their non-planar structures, which can affect the rates of radiative and non-radiative decay.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. While specific cyclic voltammetry data for 1,2,3- and 1,2,4-triphenylbenzene are scarce, the general principles of structure-property relationships suggest that the 1,3,5-isomer, with its more effective conjugation, would exhibit the lowest oxidation potential.

Computational Insights

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. Although a single comprehensive DFT study comparing all three isomers is not available, we can infer the expected trends based on the principles of steric hindrance and conjugation. A comparative DFT study would be invaluable to provide a consistent set of data for the HOMO and LUMO energies, and the resulting HOMO-LUMO gaps for all three isomers.

| Property | This compound | 1,2,4-Triphenylbenzene | 1,3,5-Triphenylbenzene |

| Symmetry | C₁ | C₁ | D₃h |

| Steric Hindrance | High | Moderate | Low |

| π-Conjugation | Low | Moderate | High |

| Expected HOMO-LUMO Gap | Largest | Intermediate | Smallest |

| Expected Oxidation Potential | Highest | Intermediate | Lowest |

Table 2: Expected trends in the electronic properties of triphenylbenzene isomers based on their structural characteristics.

Methodologies for Characterization

Experimental Protocols

This technique measures the absorption of light by a molecule as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the triphenylbenzene isomer is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Measurement: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) is recorded.

This technique measures the light emitted from a sample after it has absorbed light.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The concentration is kept low to avoid self-quenching effects.

-

Measurement: The sample is excited at its λ_max or another appropriate wavelength. The emitted light is collected, typically at a 90-degree angle to the excitation beam, and its intensity is recorded as a function of wavelength.

This electrochemical technique is used to determine the redox potentials of a molecule.

-

Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).

-

Sample Preparation: The triphenylbenzene isomer is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas.

-

Measurement: The potential of the working electrode is swept linearly between two set points, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

Figure 3: A typical experimental workflow for the characterization of the electronic properties of triphenylbenzene isomers.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to understand the electronic structure and properties of molecules.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Methodology:

-

Geometry Optimization: The molecular structure of each triphenylbenzene isomer is first optimized in the ground state. A common choice of functional and basis set for such organic molecules is B3LYP/6-31G(d).[4]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum.

-

Frontier Molecular Orbital Analysis: From the optimized geometry, the energies of the HOMO and LUMO are calculated.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectra.

-

Conclusion and Future Outlook

The electronic properties of triphenylbenzene isomers are intrinsically linked to their substitution patterns. The high symmetry and planarity of 1,3,5-triphenylbenzene lead to extensive π-conjugation and a smaller HOMO-LUMO gap, making it a promising material for optoelectronic applications. Conversely, the steric hindrance in 1,2,3- and 1,2,4-triphenylbenzene disrupts this conjugation, resulting in larger HOMO-LUMO gaps and distinct electronic characteristics.

While this guide provides a comprehensive overview based on available literature, there remains a clear need for a systematic and comparative study—both experimental and computational—of all three isomers under consistent conditions. Such a study would provide invaluable benchmark data for the field and pave the way for the rational design of novel triphenylbenzene-based materials with precisely tuned electronic properties for a wide range of applications, from advanced materials to drug development.

References

-

Fazaeli, R., & Aliyan, H. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. American Journal of Chemistry, 3(2), 35-38. [Link]

-

Lima, C. F. R. A. C., et al. (2010). Thermodynamic study of this compound and 1,3,5-triphenylbenzene. The Journal of Chemical Thermodynamics, 42(5), 614-620. [Link]

-

PubChem. (n.d.). 1,2,4-Triphenylbenzene. [Link]

-

PubChem. (n.d.). 1,3,5-Triphenylbenzene. [Link]

-

Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC advances, 8(34), 19141-19157. [Link]

-

Zhang, C. G., et al. (2016). A computational design study of triphenylbenzene-based Ge-sesquioxanes TPB(Ge2nO3nH2n-1)3 (n= 1-6) using density functional theory. Journal of Computational and Theoretical Nanoscience, 13(11), 8406-8411. [Link]

-

Buza, D., & Polaczkowa, W. (1960). Interpretation of UV Spectra of Isomeric Terphenyls and Triphenylbenzenes. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8, 531-535. [Link]

-

Polaczkowa, W., & Byrski, E. (1965). Conjugation in the this compound system. Tetrahedron, 21(12), 3539-3543. [Link]

Sources

The Solubility of 1,2,3-Triphenylbenzene in Organic Solvents: A Technical Guide for Researchers

Introduction: Understanding the Significance of 1,2,3-Triphenylbenzene Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central benzene ring substituted with three phenyl groups in a vicinal arrangement.[1] This unique, sterically hindered structure imparts distinct physical and chemical properties that make it a valuable building block in organic synthesis and materials science. Its applications include the synthesis of 1,2,3-tricyclohexylcyclohexane through catalytic hydrogenation.[2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in these fields. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of solutions for analytical characterization. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers, scientists, and professionals in drug development to make informed decisions in their work.

Theoretical Framework: The Physicochemical Principles Governing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the thermodynamics of the dissolution process. The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4]

This compound is a non-polar, aromatic hydrocarbon.[1] Its structure is dominated by C-C and C-H bonds with a symmetrical distribution of electron density, resulting in a negligible molecular dipole moment. Consequently, its solubility is dictated by the following principles:

-

Van der Waals Forces: The primary intermolecular interactions at play for this compound are London dispersion forces, a type of van der Waals force. These forces arise from temporary fluctuations in electron density and are more significant for larger molecules with greater surface area.

-

Solvent Polarity: To achieve appreciable solubility, the solvent molecules must be able to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice. Non-polar solvents, which also exhibit London dispersion forces as their primary intermolecular interaction, are the most effective at solvating this compound.

-

Steric Hindrance: The three adjacent phenyl groups in this compound create significant steric congestion. This steric hindrance can affect how efficiently solvent molecules can pack around the solute molecule, potentially leading to lower solubility compared to its less hindered isomer, 1,3,5-triphenylbenzene. It has been noted that this steric congestion contributes to low solubility even in non-polar solvents like hexane.[1]

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. Increased thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent.

Qualitative and Semi-Quantitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative and semi-quantitative profile can be constructed based on its chemical nature and anecdotal evidence from its use in chemical synthesis.

Table 1: Expected Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like" principle. Strong London dispersion forces between the aromatic rings of the solute and solvent promote dissolution. Toluene is a known solvent for the synthesis and crystal growth of the related 1,3,5-triphenylbenzene.[5] |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Moderate to Low | While non-polar, the intermolecular forces in aliphatic solvents may be weaker than in aromatic solvents, leading to less effective solvation of the highly aromatic this compound. Steric hindrance is also a contributing factor to lower solubility.[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a slight polarity but are effective at dissolving many organic compounds. Their ability to induce dipoles can aid in solvating the aromatic system. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Low to Very Low | The polar nature of these solvents, with strong dipole-dipole interactions, does not favorably interact with the non-polar this compound. However, some solubility may be observed, particularly in solvents with larger non-polar regions or at elevated temperatures. DMF has been used as a solvent in reactions involving this compound, suggesting some utility.[1] |

| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Insoluble to Very Low | The strong hydrogen bonding network in polar protic solvents, particularly water, cannot be disrupted to accommodate the non-polar solute. This compound is hydrophobic.[6] Limited solubility in alcohols like ethanol may be observed due to their hydrocarbon portion. Ethanol and acetic acid have been used as solvents in reactions to synthesize derivatives of this compound.[7] |

Experimental Protocol for Determining Solubility

Given the scarcity of published quantitative data, an experimental determination of the solubility of this compound in a specific solvent is often necessary. The following protocol is adapted from established methods for determining the solubility of organic solids.[5]

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, of known purity)

-

Solvent of interest (analytical grade)

-

Variable temperature magnetic stirrer or shaker bath

-

Sealed vials or flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed, sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath or on a magnetic stirrer with temperature control.

-

Allow the mixture to equilibrate for an extended period (24-48 hours is recommended to ensure equilibrium is reached).[5] The stirring or shaking should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the vial containing the filtered solution.

-

-

Determination of Solute Mass:

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or more rapidly in an oven at a temperature below the melting point of this compound (m.p. 157-159 °C).[2] A vacuum oven is ideal for removing high-boiling point solvents.

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution collected.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Visualizing Molecular Interactions

The dissolution process at a molecular level can be conceptualized as a three-step process, as illustrated in the diagram below.

Diagram 2: Molecular Interactions in the Dissolution Process

Caption: Thermodynamic cycle of dissolution.

Safety and Handling Considerations

As with any chemical, proper safety precautions should be observed when handling this compound. It is a solid powder, and inhalation of dust should be avoided. It is recommended to handle it in a well-ventilated area or a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While quantitative data is sparse, a strong understanding of the underlying physicochemical principles allows for accurate qualitative predictions. Its non-polar, aromatic nature dictates a preference for non-polar aromatic solvents like toluene, with limited solubility in polar solvents. Due to steric hindrance, its solubility may be lower than that of its isomers. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination. This comprehensive understanding of solubility will enable scientists to optimize reaction conditions, improve purification processes, and advance the use of this compound in their respective fields.

References

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved January 13, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 13, 2026, from [Link]

-

YouTube. (2024, January 22). Chemistry Unit 7 - Notes 7: Predicting Polarity Using Solubility EDUCATIONAL. Retrieved January 13, 2026, from [Link]

-

YouTube. (2024, December 16). Solubility in Nonpolar Solvents. Retrieved January 13, 2026, from [Link]

-

YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved January 13, 2026, from [Link]

-

Solubility of Things. (n.d.). 1,3,5-Triphenylbenzene. Retrieved January 13, 2026, from [Link]

-

Solubility of Things. (n.d.). Solubility and Polarity. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Temperature dependence of 1,3,5-triphenylbenzene solubility in toluene. Retrieved January 13, 2026, from [Link]

-

ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water 1. Retrieved January 13, 2026, from [Link]

-

ACS Publications. (n.d.). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. Retrieved January 13, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Temperature dependence of 1,3,5-triphenylbenzene solubility in toluene. Retrieved January 13, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to Investigating Steric Hindrance in 1,2,3-Triphenylbenzene

Abstract

1,2,3-Triphenylbenzene presents a fascinating case study in molecular mechanics, where the proximate positioning of three bulky phenyl substituents on a central benzene ring induces significant steric strain. This strain dictates the molecule's three-dimensional conformation, influencing its electronic properties, chemical reactivity, and physical characteristics. Understanding the origins and consequences of this steric hindrance is crucial for leveraging this and similar polyphenylated aromatic scaffolds in materials science and medicinal chemistry. This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of this compound, offering field-proven insights into the experimental choices and methodologies required to rigorously investigate its unique structural features.

Introduction: The Challenge of Crowded Aromatics

Polyphenylbenzenes are a class of compounds defined by a central benzene core adorned with multiple phenyl substituents. While isomers like the C₃-symmetric 1,3,5-triphenylbenzene allow substituents to occupy positions of minimal steric interference, the 1,2,3-vicinal substitution pattern forces the phenyl groups into a sterically crowded environment. This crowding, or steric hindrance, is the repulsive force between electron clouds of non-bonded atoms in close proximity. In this compound, this repulsion prevents the peripheral phenyl rings from being coplanar with the central benzene ring, leading to a twisted, non-planar molecular geometry.

This guide will systematically explore the steric landscape of this compound. We will cover its synthesis, the key analytical techniques used to probe its structure, and the computational methods that provide deeper insight into its conformational dynamics. The overarching goal is to equip researchers with the knowledge to not only understand this specific molecule but also to apply these principles to other sterically strained systems.